molecular formula C8H10ClNO B1612337 3-(6-Chloropyridin-3-yl)propan-1-ol CAS No. 117528-27-5

3-(6-Chloropyridin-3-yl)propan-1-ol

Cat. No. B1612337
M. Wt: 171.62 g/mol
InChI Key: WVYMRSMUEYGVDQ-UHFFFAOYSA-N
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Description

3-(6-Chloropyridin-3-yl)propan-1-ol , also known by its IUPAC name 3-(6-chloro-3-pyridinyl)-1-propanamine , is a chemical compound with the molecular formula C8H11ClN2 . It falls within the class of amines and contains a chloropyridine moiety. The compound’s structure consists of a pyridine ring substituted with a chlorine atom at position 6, attached to a propylamine group. Its molecular weight is approximately 171.62 g/mol .


Molecular Structure Analysis

The compound’s molecular structure comprises a pyridine ring (with a chlorine substituent) connected to a propylamine group. The chlorine atom at position 6 of the pyridine ring imparts unique chemical properties. The InChI code for this compound is: 1S/C8H11ClN2/c9-8-4-3-7(6-11-8)2-1-5-10/h3-4,6H,1-2,5,10H2 .

properties

IUPAC Name

3-(6-chloropyridin-3-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-8-4-3-7(6-10-8)2-1-5-11/h3-4,6,11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYMRSMUEYGVDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50555439
Record name 3-(6-Chloropyridin-3-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Chloropyridin-3-yl)propan-1-ol

CAS RN

117528-27-5
Record name 3-(6-Chloropyridin-3-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 0.2 g of LAH in 25 ml of dry THF at 0° C. under nitrogen was added a solution of 1.11 g (5.2 mmol) of ethyl 3-(2-chloropyridin-5-yl)-propionate in 5 ml of THF. The reaction mixture was kept at 3° C.-5° C. for 1 h and quenched with 0.2 ml of water, 0.2 ml of 10% NaOH, and 0.6 ml of water successively. The mixture was filtered through celite (washing with ether) and the filtrate was concentrated in vacuo to yield 0.87 g (theory) of 2-chloro-5-(3-hydroxypropyl)-pyridine as a yellow viscous oil (crude).
Name
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
ethyl 3-(2-chloropyridin-5-yl)-propionate
Quantity
1.11 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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